molecular formula C8H18O3P- B8811950 di-tert-Butyl phosphite

di-tert-Butyl phosphite

Cat. No. B8811950
M. Wt: 193.20 g/mol
InChI Key: HPRZDGKQDIMUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802209B2

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5](O)=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.CC(C1C=C(C(C2C=[CH:68][C:67]([OH:70])=[C:66](C(C)(C)C)C=2)(C)CC(OCCOC(=O)CC(C2C=CC(O)=C(C(C)(C)C)C=2)(C2C=CC(O)=C(C(C)(C)C)C=2)C)=O)C=CC=1[OH:27])(C)C.CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C.CC1C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C=1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(CCC([O-])=O)C=C(C(C)(C)C)C=1O)(C)(C)C.CCCCCCCCCCCCCCCCCCOC(CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O.C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.C([O:350][P:351]1OCC2(COP(OCCCCCCCCCCCCCCCCCC)OC2)C[O:352]1)CCCCCCCCCCCCCCCCC.S(CCC(OCCCCCCCCCCCC)=O)[CH2:382]CC(OCCCCCCCCCCCC)=O.S(CCC([O-])=O)CCC([O-])=O>>[P:351]([O-:352])([O:350][C:13]([CH3:14])([CH3:15])[CH3:16])[O:70][C:67]([CH3:382])([CH3:68])[CH3:66].[CH3:14][C:13]([C:4]1[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:2][C:3]=1[OH:27])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
Step Six
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)[O-])CCC(=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=CC1O)C(CC(=O)OCCOC(CC(C)(C1=CC(=C(C=C1)O)C(C)(C)C)C1=CC(=C(C=C1)O)C(C)(C)C)=O)(C)C1=CC(=C(C=C1)O)C(C)(C)C
Step Eleven
Name
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
or a mixture of seven components that

Outcomes

Product
Name
Type
product
Smiles
P(OC(C)(C)C)(OC(C)(C)C)[O-]
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08802209B2

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5](O)=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.CC(C1C=C(C(C2C=[CH:68][C:67]([OH:70])=[C:66](C(C)(C)C)C=2)(C)CC(OCCOC(=O)CC(C2C=CC(O)=C(C(C)(C)C)C=2)(C2C=CC(O)=C(C(C)(C)C)C=2)C)=O)C=CC=1[OH:27])(C)C.CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C.CC1C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C=1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(CCC([O-])=O)C=C(C(C)(C)C)C=1O)(C)(C)C.CCCCCCCCCCCCCCCCCCOC(CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O.C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.C([O:350][P:351]1OCC2(COP(OCCCCCCCCCCCCCCCCCC)OC2)C[O:352]1)CCCCCCCCCCCCCCCCC.S(CCC(OCCCCCCCCCCCC)=O)[CH2:382]CC(OCCCCCCCCCCCC)=O.S(CCC([O-])=O)CCC([O-])=O>>[P:351]([O-:352])([O:350][C:13]([CH3:14])([CH3:15])[CH3:16])[O:70][C:67]([CH3:382])([CH3:68])[CH3:66].[CH3:14][C:13]([C:4]1[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:2][C:3]=1[OH:27])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
Step Six
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(CCC(=O)[O-])CCC(=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=CC1O)C(CC(=O)OCCOC(CC(C)(C1=CC(=C(C=C1)O)C(C)(C)C)C1=CC(=C(C=C1)O)C(C)(C)C)=O)(C)C1=CC(=C(C=C1)O)C(C)(C)C
Step Eleven
Name
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
or a mixture of seven components that

Outcomes

Product
Name
Type
product
Smiles
P(OC(C)(C)C)(OC(C)(C)C)[O-]
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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